![molecular formula C13H8N2O2S B1363415 2-(4-Nitrophenyl)Benzo[D]Thiazole CAS No. 22868-34-4](/img/structure/B1363415.png)

2-(4-Nitrophenyl)Benzo[D]Thiazole

概要

説明

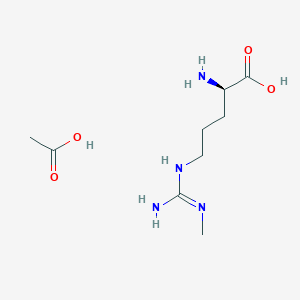

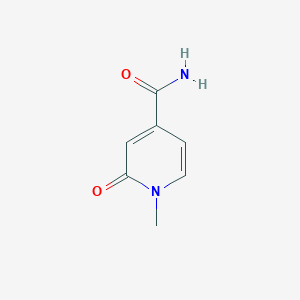

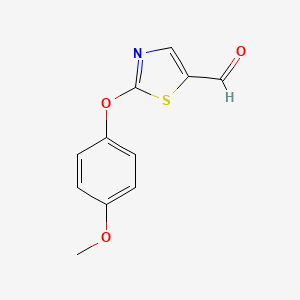

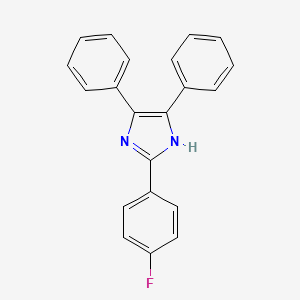

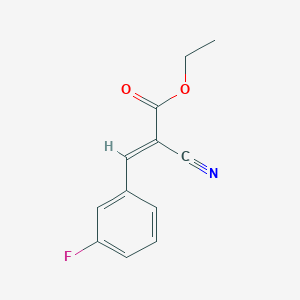

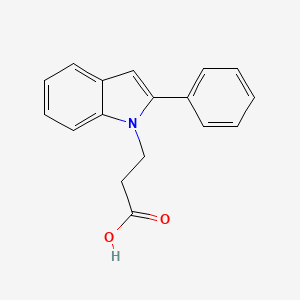

2-(4-Nitrophenyl)benzo[d]thiazole is a chemical compound with the CAS Number: 22868-34-4 . It has a molecular weight of 256.28 and its IUPAC name is 2-(4-nitrophenyl)-1,3-benzothiazole .

Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)benzo[d]thiazole involves several steps. For instance, a simple and efficient mechanochemical route has been reported for the synthesis of 2-aryl benzothiazoles . The procedure involves the use of o-Phenylenediamine and an aromatic aldehyde, which are ground together in a mortar .Molecular Structure Analysis

The InChI code for 2-(4-Nitrophenyl)benzo[d]thiazole is 1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H . This indicates that the molecule consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Nitrophenyl)benzo[d]thiazole are diverse. For instance, it has been reported that the amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

科学的研究の応用

Antimycobacterial Agents

Compounds containing the benzo[d]imidazo[2,1-b]thiazole skeleton, which includes the 2-(4-Nitrophenyl)Benzo[D]Thiazole, have shown promising results as antimycobacterial agents . These compounds have been designed and synthesized to target Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The most active derivatives exhibit low micromolar inhibitory concentrations against Mtb, with minimal toxicity towards human cell lines .

Anticancer Properties

The benzo[d]imidazo[2,1-b]thiazole core is also associated with anticancer properties . Research indicates that these compounds can be effective in inhibiting the growth of cancer cells. The presence of the 4-nitrophenyl moiety could potentially enhance these properties, making it a valuable compound for further cancer research .

Antibacterial Activity

Beyond their antitubercular potential, these molecules have also been explored for their antibacterial activity . The structural framework of 2-(4-Nitrophenyl)Benzo[D]Thiazole may contribute to its ability to act against various bacterial strains, providing a scaffold for developing new antibacterial agents .

Antiallergic Applications

The benzo[d]imidazo[2,1-b]thiazole derivatives have been reported to possess antiallergic properties . This suggests that 2-(4-Nitrophenyl)Benzo[D]Thiazole could be investigated for its potential use in treating allergic reactions, possibly by modulating immune responses .

Anxiolytic Effects

Some benzo[d]imidazo[2,1-b]thiazoles are known to serve as non-sedative anxiolytics . They may offer therapeutic benefits for anxiety disorders without the sedative side effects commonly associated with other anxiolytic drugs. This application could be particularly relevant for 2-(4-Nitrophenyl)Benzo[D]Thiazole, given its structural similarity .

Kinase Inhibition

These compounds have also been studied for their role as kinase inhibitors . Kinases are enzymes that play a crucial role in signaling pathways within cells, and their dysregulation is often implicated in diseases like cancer. The 2-(4-Nitrophenyl)Benzo[D]Thiazole could be a candidate for developing new kinase inhibitors .

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

特性

IUPAC Name |

2-(4-nitrophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJBDGQLLLLBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356629 | |

| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22868-34-4 | |

| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the nitro group in 2-(4-Nitrophenyl)Benzo[D]Thiazole in the synthesis of the anticancer derivatives?

A1: The research article utilizes 2-(4-Nitrophenyl)Benzo[D]Thiazole as a starting material to synthesize a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives. The nitro group in the starting material plays a crucial role as it undergoes reduction to an amine group. This newly formed amine group at the 4th position of the phenyl ring then serves as a site for further modifications, allowing the introduction of various substituted phenyl groups. This synthetic strategy enables the exploration of structure-activity relationships by examining how different substituents on this phenyl ring influence the anticancer activity of the resulting compounds [].

Q2: What were the key findings regarding the anticancer activity of the synthesized benzothiazole derivatives?

A2: The study synthesized a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives, utilizing 2-(4-Nitrophenyl)Benzo[D]Thiazole as a precursor. These derivatives were then evaluated for their in vitro cytotoxicity against murine Ehrlich Ascites Carcinoma (EAC) and two human cancer cell lines, MCF-7 (breast cancer) and HeLa (cervical cancer). The research demonstrated that these novel benzothiazole derivatives exhibited varying degrees of anticancer activity against the tested cell lines []. While the specific structure-activity relationships were not fully elucidated in the provided abstract, this finding highlights the potential of this class of compounds as anticancer agents and warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)